1-Ethoxyphosphirane
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Overview
Description
1-Ethoxyphosphirane is an organophosphorus compound characterized by a three-membered ring structure containing two carbon atoms and one phosphorus atom. This compound is part of the phosphirane family, which is known for its high ring strain and unique reactivity. The presence of an ethoxy group attached to the phosphorus atom further distinguishes this compound from other phosphiranes.
Preparation Methods
1-Ethoxyphosphirane can be synthesized through various methods, including:
Double Bimolecular Nucleophilic Substitution: This method involves the reaction of sodium phosphinide with 1,2-dichloroethane in liquid ammonia.
Cyclization of Tertiary Phosphines: Tertiary dibenzylphosphine is treated with tert-butyllithium and tetramethylethylenediamine to generate a dilithium intermediate, which cyclizes to phosphirane upon addition of carbon tetrachloride.
Chemical Reactions Analysis
1-Ethoxyphosphirane undergoes various chemical reactions, including:
Oxidation: Phosphiranes can be oxidized to form phosphirane oxides.
Substitution Reactions: These compounds can undergo SN2 substitution reactions due to the high ring strain and the weak nucleophilicity of the phosphorus atom.
Ring-Opening Reactions: Similar to epoxides, phosphiranes can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various products depending on the nucleophile and reaction conditions
Scientific Research Applications
1-Ethoxyphosphirane has several applications in scientific research:
Ligands in Catalysis: Phosphiranes are used as ligands in transition metal catalysis due to their unique electronic properties.
Polymer Precursors: They serve as precursors for the synthesis of polymers with specific properties.
Biological Applications:
Mechanism of Action
The mechanism of action of 1-ethoxyphosphirane involves its high ring strain, which makes it highly reactive. The phosphorus atom in the three-membered ring has increased s-character, making it a weak nucleophile. This unique electronic structure allows this compound to participate in various nucleophilic substitution and ring-opening reactions .
Comparison with Similar Compounds
1-Ethoxyphosphirane can be compared with other similar compounds such as:
Aziridines: Both phosphiranes and aziridines have three-membered ring structures, but phosphiranes contain a phosphorus atom instead of nitrogen.
Epoxides: Epoxides are oxygen analogs of phosphiranes and undergo similar ring-opening reactions.
Cyclopropanes: Cyclopropanes are carbon analogs of phosphiranes and share similar ring strain but differ in reactivity due to the absence of heteroatoms.
Properties
CAS No. |
126301-84-6 |
---|---|
Molecular Formula |
C4H9OP |
Molecular Weight |
104.09 g/mol |
IUPAC Name |
1-ethoxyphosphirane |
InChI |
InChI=1S/C4H9OP/c1-2-5-6-3-4-6/h2-4H2,1H3 |
InChI Key |
LQRDOQOBHPYYIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1CC1 |
Origin of Product |
United States |
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